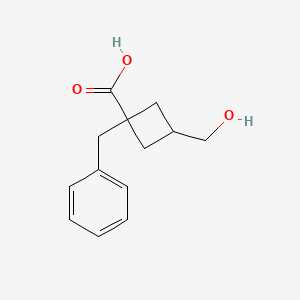

Benzyl 3-hydroxymethyl cyclobutanecarboxylic acid

Beschreibung

Benzyl 3-hydroxycyclobutane-1-carboxylate (C₁₂H₁₄O₃, MW: 206.24 g/mol) is a cyclobutane-derived ester featuring a hydroxyl group at the 3-position and a benzyl ester moiety at the 1-position . Its IUPAC name is 480449-99-8, and it is commonly referenced under synonyms such as 3-Hydroxycyclobutanecarboxylic Acid Benzyl Ester and MFCD11848893 . This compound is of interest in organic synthesis, particularly in applications requiring sterically constrained intermediates or protective group strategies. Its molecular structure combines the rigidity of the cyclobutane ring with the versatility of the benzyl ester, enabling selective reactivity in catalytic processes or peptide coupling reactions .

Eigenschaften

IUPAC Name |

1-benzyl-3-(hydroxymethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-9-11-7-13(8-11,12(15)16)6-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPRGJXJXACFPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CC2=CC=CC=C2)C(=O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Triethylamine-Mediated Esterification in Tetrahydrofuran

A common method involves reacting 3-oxocyclobutanecarboxylic acid with benzyl bromide in tetrahydrofuran (THF) using triethylamine as a base. In this protocol, triethylamine (2.0 mL) and benzyl bromide (1.2 mL) are added to a solution of 3-oxocyclobutanecarboxylic acid (995 mg) in THF (5.0 mL) at room temperature for 2 hours. Workup includes dilution with ethyl acetate, sequential washing with 1N HCl, saturated sodium bicarbonate, and brine, followed by silica gel chromatography (ethyl acetate/hexane = 1:6). This method yields 886 mg (∼80%) of the title compound, as confirmed by -NMR and mass spectrometry.

Potassium Carbonate in Acetone Under Reflux

An alternative approach employs potassium carbonate in refluxing acetone. A mixture of 3-oxocyclobutanecarboxylic acid (5 g, 44 mmol), potassium carbonate (12 g, 88 mmol), and benzyl bromide (11.2 g, 66 mmol) in acetone (50 mL) is refluxed for 16 hours. After solvent removal, the residue is partitioned between ethyl acetate and water, dried over anhydrous MgSO, and purified via silica gel chromatography (hexane/ethyl acetate gradient). This method achieves comparable yields (∼80–85%) and is advantageous for scalability.

Reduction of Benzyl 3-Oxocyclobutanecarboxylate to Benzyl 3-Hydroxycyclobutanecarboxylate

The ketone group in benzyl 3-oxocyclobutanecarboxylate is reduced to a secondary alcohol using sodium borohydride (NaBH) under varying conditions.

NaBH4_44 in Tetrahydrofuran/Water

A solution of benzyl 3-oxocyclobutanecarboxylate (2.3 g) in THF (30 mL) and water (2.5 mL) is cooled to 0°C, followed by the addition of NaBH (215 mg). After stirring at room temperature for 1 hour, the mixture is concentrated, extracted with dichloromethane, and purified via reverse-phase chromatography to yield 1.24 g (53%) of the alcohol. -NMR (CDCl) reveals characteristic signals at δ 7.49–7.22 (5H, m, aromatic), 5.12 (2H, s, benzyl CH), and 4.28–4.08 (1H, m, cyclobutane OH).

NaBH4_44 in Tetrahydrofuran/Methanol

In a modified procedure, NaBH (51 mg) is added to a solution of benzyl 3-oxocyclobutanecarboxylate (800 mg) in THF (2.5 mL) and methanol (2.5 mL) at 0°C. After 0.5 hours, the reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography, yielding 715 mg (88%) of the product. This method demonstrates superior efficiency due to shorter reaction times and higher yields.

Comparative Analysis of Synthetic Methods

Esterification Routes

| Method | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Triethylamine/THF | Triethylamine | THF | 20°C | 2 h | 80% |

| KCO/Acetone | Potassium Carbonate | Acetone | Reflux | 16 h | 85% |

| CsCO/EtOH-MeCN | Cesium Carbonate | Ethanol/MeCN | 20°C | 16 h | N/A |

The potassium carbonate method under reflux offers the highest yield and scalability, while the triethylamine route is preferable for mild conditions.

Reduction Conditions

| Reduction Protocol | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaBH/THF-HO | THF/Water | 0°C → 20°C | 1 h | 53% |

| NaBH/THF-MeOH | THF/Methanol | 0°C | 0.5 h | 88% |

The THF/methanol system significantly enhances reaction efficiency, likely due to improved solubility of NaBH.

Spectroscopic Characterization

The -NMR spectrum of benzyl 3-hydroxycyclobutanecarboxylate exhibits distinct signals:

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 3-hydroxymethyl cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Major Products

Oxidation: The major product is 3-carboxycyclobutanecarboxylic acid.

Reduction: The major product is 3-hydroxymethylcyclobutanol.

Substitution: The major products depend on the substituent introduced, such as 3-hydroxymethylcyclobutanecarboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Organic Synthesis

BHMC is primarily used as an intermediate in organic synthesis. Its cyclobutane ring structure allows for the exploration of novel chemical reactions, making it a valuable building block for creating more complex compounds. Notably, it can undergo various reactions such as oxidation, reduction, and substitution:

- Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acids.

- Reduction : The ester group can be reduced to produce alcohols.

- Substitution : The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Table 1: Summary of Reactions Involving BHMC

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Oxidation | BHMC + KMnO4 | 3-Carboxymethyl cyclobutanecarboxylic acid | Aqueous medium |

| Reduction | BHMC + LiAlH4 | Benzyl 3-hydroxymethyl cyclobutanemethanol | Anhydrous ether |

| Substitution | BHMC + NaOMe | Benzyl 3-methoxymethyl cyclobutanecarboxylate | Methanol |

Biological Applications

2.1 Medicinal Chemistry

BHMC and its derivatives have been investigated for their potential pharmacological properties. The compound's structure allows for modifications that can enhance biological activity. Research has shown that derivatives of BHMC may exhibit anti-inflammatory and anti-cancer properties, making them candidates for drug development.

Case Study: Anticancer Activity

A study evaluated the anticancer activity of BHMC derivatives against various cancer cell lines. Results indicated that certain modifications to the hydroxymethyl group significantly enhanced cytotoxicity, suggesting potential therapeutic applications in oncology .

Material Science

3.1 Polymer Synthesis

In the industrial sector, BHMC is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for synthesizing polymers with desirable characteristics such as thermal stability and mechanical strength.

Table 2: Applications in Polymer Science

| Application | Description |

|---|---|

| Polymerization | Used as a monomer in the synthesis of copolymers |

| Coatings | Provides enhanced adhesion and durability in coatings |

| Additives | Serves as a plasticizer or modifier in polymer formulations |

Wirkmechanismus

The mechanism of action of Benzyl 3-hydroxymethyl cyclobutanecarboxylic acid depends on its specific application. In general, it interacts with molecular targets through its functional groups, such as the hydroxymethyl and carboxylic acid groups. These interactions can involve hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The pathways involved vary based on the specific biological or chemical context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-Benzylcyclobutane-1-carboxylic Acid

- Formula : C₁₂H₁₄O₂, MW : 190.24 g/mol .

- Applications : Primarily used in research and development (R&D) for synthesizing cyclobutane-based scaffolds. Its simpler structure makes it less reactive in hydroxyl-dependent reactions like esterifications or oxidations .

Cyclobutanecarboxylic Acid

- Formula : C₅H₈O₂, MW : 100.11 g/mol .

- Key Differences : Absence of benzyl and hydroxyl groups; serves as a foundational precursor for cyclobutane derivatives.

- Applications : Used in synthesizing acyl chlorides (e.g., cyclobutanecarboxylic acid chloride) for nucleophilic substitutions. Its lower molecular weight and volatility contrast with the target compound’s bulkier, functionalized structure .

3-(Benzyloxy)cyclobutanecarboxylic Acid

- Formula: Not explicitly stated (similarity score: 0.78) .

- Key Differences : Replaces the hydroxyl group with a benzyl ether, altering solubility (increased lipophilicity) and stability under acidic conditions.

- Applications : Likely employed in protecting-group strategies where ethers are preferable to esters .

3-(Benzylamino)cyclobutane-1-carboxylic Acid

- Formula: C₁₂H₁₅NO₂ (inferred from structure), CAS: 1382035-25-7 .

- Applications : Suitable for pharmaceutical intermediates or metal-organic frameworks (MOFs) due to nitrogen’s lone-pair electrons .

Table 1: Comparative Analysis of Key Cyclobutane Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| Benzyl 3-hydroxycyclobutane-1-carboxylate | C₁₂H₁₄O₃ | 206.24 | Hydroxyl, benzyl ester | Peptide synthesis, catalysis |

| 1-Benzylcyclobutane-1-carboxylic acid | C₁₂H₁₄O₂ | 190.24 | Benzyl, carboxylic acid | R&D scaffolds |

| Cyclobutanecarboxylic acid | C₅H₈O₂ | 100.11 | Carboxylic acid | Precursor for acyl chlorides |

| 3-(Benzyloxy)cyclobutanecarboxylic acid | - | - | Benzyl ether, carboxylic acid | Protection strategies |

| 3-(Benzylamino)cyclobutane-1-carboxylic acid | C₁₂H₁₅NO₂ | - | Benzylamino, carboxylic acid | Pharmaceuticals, MOFs |

Research Findings and Functional Insights

- Reactivity : The hydroxyl group in Benzyl 3-hydroxycyclobutane-1-carboxylate enhances its polarity compared to 1-Benzylcyclobutane-1-carboxylic acid, enabling participation in hydrogen-bonding networks or selective oxidations .

- Synthetic Utility : Unlike cyclobutanecarboxylic acid, the benzyl ester in the target compound offers a cleavable protective group, useful in multi-step syntheses (e.g., peptide deprotection) .

Biologische Aktivität

Benzyl 3-hydroxymethyl cyclobutanecarboxylic acid (BHCA) is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of BHCA, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

BHCA is characterized by a cyclobutane ring with a hydroxymethyl group and a benzyl substituent. Its chemical formula is . The synthesis of BHCA typically involves various organic reactions, including oxidation and reduction processes, which can yield different derivatives with distinct biological properties .

Synthetic Pathways

- Oxidation : The hydroxymethyl group can be oxidized to form a carboxylic acid.

- Reduction : The ester group can be reduced to an alcohol using lithium aluminum hydride.

- Substitution : The benzyl ester group can undergo nucleophilic substitution reactions, allowing for further functionalization.

The biological activity of BHCA is largely attributed to its ability to interact with specific molecular targets within biological systems. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to target proteins or enzymes. Additionally, the rigid structure of the cyclobutane ring may influence the compound's conformation, impacting its overall reactivity and biological interactions .

Antimicrobial Properties

Research indicates that BHCA and its derivatives exhibit antimicrobial activity. For instance, studies have shown that compounds containing the cyclobutane moiety can inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents .

Anticancer Activity

BHCA has been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This suggests that BHCA could serve as a lead compound for developing new anticancer therapies .

Enzyme Inhibition

BHCA has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain kinases, which play crucial roles in cell signaling and proliferation. This inhibition could be leveraged for therapeutic interventions in diseases characterized by dysregulated kinase activity .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of BHCA derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant inhibition zones compared to control groups, highlighting their potential as novel antimicrobial agents .

Case Study 2: Anticancer Activity

In another study focusing on breast cancer cell lines, BHCA derivatives were found to induce apoptosis through the activation of caspase pathways. The research concluded that these compounds could be developed into effective anticancer drugs with further optimization .

Comparative Analysis

| Compound Type | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Apoptosis induction |

| Similar Cyclobutane Derivatives | Variable (depends on substitution) | Varies widely based on structural modifications |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzyl 3-hydroxymethyl cyclobutanecarboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation, hydroxymethyl group introduction, and benzyl esterification. For example, cyclization via [2+2] photochemical reactions or malonic ester synthesis (to construct the cyclobutane core) followed by hydroxymethylation using formaldehyde derivatives . Esterification with benzyl chloride under basic conditions (e.g., K₂CO₃/DMF) is standard. Optimization includes adjusting reaction temperature (e.g., 0–25°C for esterification to minimize side products) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Monitoring intermediates with TLC and NMR (¹H/¹³C) ensures structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the cyclobutane ring (δ ~2.5–3.5 ppm for protons, ~25–35 ppm for carbons), hydroxymethyl group (δ ~3.7–4.2 ppm for -CH₂OH), and benzyl ester (δ ~5.1–5.3 ppm for -OCH₂Ph) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and hydroxyl (-OH stretch ~3400 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

- HPLC : Assess purity using reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for the synthesis of this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in catalysts, solvent systems, or purification methods. To resolve these:

- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify optimal conditions .

- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., over-esterification or ring-opening products) and adjust protecting group strategies (e.g., tert-butyldimethylsilyl for -OH protection) .

- Reproducibility Checks : Validate reported protocols in parallel with internal controls, ensuring inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Q. What strategies are employed to evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC at timed intervals (0, 7, 14 days). Hydrolysis of the benzyl ester is expected under acidic/basic conditions .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles (e.g., onset temperature for degradation).

- Light Sensitivity Tests : Expose samples to UV-Vis light (300–800 nm) to assess photostability, critical for storage recommendations .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states and activation energies for reactions (e.g., ester hydrolysis or cyclobutane ring strain analysis) .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.